molecular formula C15H10Cl2N2O2S B2445733 3,5-Dichloro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide CAS No. 391218-21-6

3,5-Dichloro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide

Cat. No. B2445733
CAS RN: 391218-21-6
M. Wt: 353.22
InChI Key: UJQMGLSEZUUZRY-UHFFFAOYSA-N
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Description

The compound “3,5-Dichloro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide” is a complex organic molecule that contains several functional groups, including an amide group, a benzothiazole group, and two chloro groups .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through nucleophilic substitution reactions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzothiazole ring, which is a heterocyclic compound containing a benzene ring fused to a thiazole ring . The molecule also contains two chloro groups attached to the benzene ring and a methoxy group attached to the benzothiazole ring .


Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the presence of the amide, benzothiazole, and chloro groups. The chloro groups, in particular, might make the compound susceptible to further reactions, such as nucleophilic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzothiazole ring might contribute to its stability, while the chloro groups might make it more reactive .

Scientific Research Applications

Antihyperglycemic Agents

A study by Nomura et al. (1999) explored benzamide derivatives for their potential as antidiabetic agents, leading to the identification of specific compounds with promising activity against diabetes mellitus. Although not the exact compound , this research highlights the broader class of benzamide derivatives, including benzothiazolyl variants, in the development of treatments for metabolic disorders (Nomura, Kinoshita, Satoh, Maeda, Murakami, Tsunoda, Miyachi, Awano, 1999).

Antimicrobial Activity

Patel, Agravat, and Shaikh (2011) synthesized pyridine derivatives incorporating benzothiazole moieties, demonstrating variable and modest antimicrobial activity against bacteria and fungi. This suggests the potential application of benzothiazole benzamide derivatives in developing new antimicrobial agents (Patel, Agravat, Shaikh, 2011).

Anti-inflammatory and Analgesic Agents

Abu‐Hashem et al. (2020) synthesized novel compounds derived from benzothiazoles with significant anti-inflammatory and analgesic activities, indicating their potential use in treating conditions such as Alzheimer's disease (Abu‐Hashem, Al-Hussain, Zaki, 2020).

Liquid Crystal Materials

Research by Ha et al. (2010) into benzothiazole-based liquid crystals suggests the application of such compounds in materials science, particularly in the development of liquid crystal displays (LCDs) and other optoelectronic devices (Ha, Koh, Lee, Yeap, Lin, Ong, 2010).

Corrosion Inhibitors

Hu et al. (2016) studied benzothiazole derivatives as corrosion inhibitors for carbon steel in acidic solutions, demonstrating their potential in protecting industrial materials against corrosion. This research underscores the utility of such compounds in extending the lifespan of metal components in harsh chemical environments (Hu, Yan-bin, Ma, Zhu, Jun, Chao, Cao, 2016).

Future Directions

The future research directions for this compound could include exploring its potential biological activities, given the known activities of many benzothiazole derivatives . Additionally, further studies could investigate its reactivity and potential uses in chemical synthesis.

properties

IUPAC Name

3,5-dichloro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N2O2S/c1-21-11-2-3-12-13(7-11)22-15(18-12)19-14(20)8-4-9(16)6-10(17)5-8/h2-7H,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJQMGLSEZUUZRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dichloro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide

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